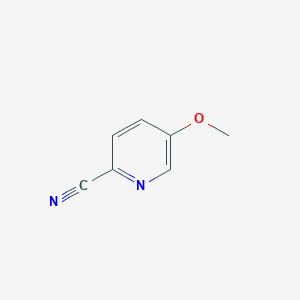
5-Methoxypyridine-2-carbonitrile
Übersicht
Beschreibung
5-Methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.135 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methoxy group at the 5th position and a carbonitrile group at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned, compounds with similar structures have been used in various chemical reactions .Physical And Chemical Properties Analysis
This compound is a solid compound. It has a density of 1.2±0.1 g/cm3, a boiling point of 292.1±20.0 °C at 760 mmHg, and a flash point of 130.4±21.8 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemical Research
- 5-Methoxypyridine-2-carbonitrile derivatives have been synthesized and characterized using various spectroscopic methods. These derivatives demonstrate potential in cytotoxicity assessments against cancer cell lines, indicating their relevance in medicinal chemistry and oncology research (Al‐Refai et al., 2019).
Chemical Synthesis Techniques
- Innovative synthesis methods for this compound and its derivatives have been developed. These methods contribute to the field of organic chemistry, especially in the creation of complex molecules (Kurihara & Mishima, 1977).
Applications in X-ray and Spectroscopic Analysis
- Studies involving X-ray and spectroscopic analysis of this compound derivatives highlight their application in determining molecular structures and understanding chemical properties (Jukić et al., 2010).
Antimicrobial and Antibacterial Properties
- Certain derivatives of this compound exhibit noticeable bacteriostatic or tuberculostatic activity. This finding is significant for pharmaceutical research and the development of new antimicrobial agents (Miszke et al., 2008).
Corrosion Inhibition
- This compound derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments.
This research underscores the compound's potential in materials science and industrial applications (Yadav et al., 2016).
Molecular Modeling and Docking Studies
- Molecular modeling and docking studies of this compound derivatives provide insights into their potential interactions with biological molecules. This is crucial for drug design and understanding molecular interactions (Gümüş, 2020).
Novel Synthetic Routes in Organic Chemistry
- Research on novel synthetic routes involving this compound contributes to advancements in organic synthesis methods, essential for creating diverse chemical entities (Tyndall et al., 1988).
Charge Transfer Complexation Studies
- Charge transfer complexation studies involving this compound derivatives have been conducted, highlighting their importance in understanding electron donor-acceptor interactions (Alghanmi & Habeeb, 2015).
Safety and Hazards
5-Methoxypyridine-2-carbonitrile is labeled with the GHS07 pictogram. The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is often used as a building block in chemical research , suggesting that its targets could vary depending on the specific context of its use.
Mode of Action
As a building block in chemical research , its mode of action would depend on the specific reactions it is involved in.
Result of Action
As a building block in chemical research , its effects would be dependent on the specific reactions it is involved in.
Biochemische Analyse
Biochemical Properties
5-Methoxypyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of methoxypyridine derivatives, which exhibit cytotoxic activity against cancer cell lines . The interactions between this compound and these biomolecules are crucial for its biological activity. The compound’s ability to form hydrogen bonds and its electronic properties contribute to its interactions with enzymes and proteins.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that methoxypyridine derivatives, including this compound, exhibit antiproliferative effects against liver, prostate, and breast cancer cell lines . These effects are mediated through the modulation of cell signaling pathways and the induction of apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular processes and contribute to the compound’s biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that methoxypyridine derivatives, including this compound, exhibit stable cytotoxic activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiproliferative activity against cancer cells. At higher doses, it may cause toxic or adverse effects. Studies have shown that methoxypyridine derivatives, including this compound, have a threshold effect, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes influence the compound’s activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is crucial for its biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound affects its activity and function, contributing to its biological effects .
Eigenschaften
IUPAC Name |
5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRSPXJFBZQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521701 | |
| Record name | 5-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89809-63-2 | |
| Record name | 5-Methoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-5-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

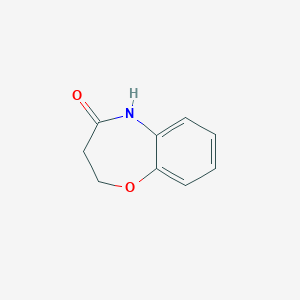

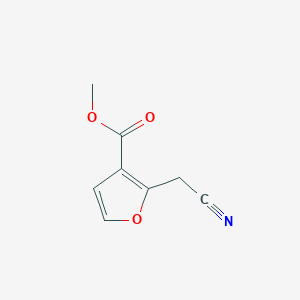

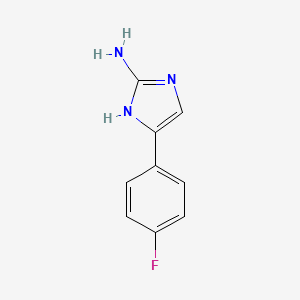
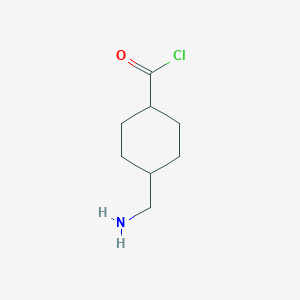
![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)
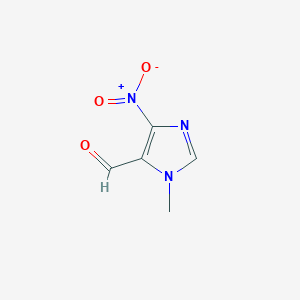
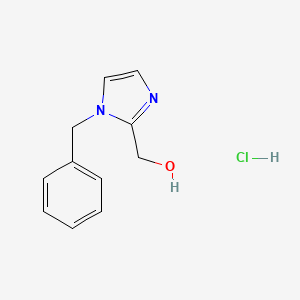


![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)

